REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[C:8]1([C:14]#[C:15][C:16](OCC)=[O:17])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(O)(=O)C>CCCCCC.O1CCCC1>[O:17]=[C:16]([C:15]#[C:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
|
Name
|
N-Butyl-lithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
CP(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was evaporated at room temperature under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The diethyl ether layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
, eluting with diethyl ether/ethyl acetate (9:1)
|
Type
|
CUSTOM
|
Details
|
gave unreacted
|
Type
|
WASH
|
Details
|
ethyl phenylpropiolate, and subsequent elution with diethyl ether/ethyl acetate (1:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CP(OC)(OC)=O)C#CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |